molecular formula C11H11F2N5 B7041423 N-(3,3-difluorocyclobutyl)-6-pyrazol-1-ylpyrazin-2-amine

N-(3,3-difluorocyclobutyl)-6-pyrazol-1-ylpyrazin-2-amine

Cat. No.: B7041423
M. Wt: 251.24 g/mol
InChI Key: CXSUJYLPGIWNDW-UHFFFAOYSA-N
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Description

N-(3,3-difluorocyclobutyl)-6-pyrazol-1-ylpyrazin-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a difluorocyclobutyl group attached to a pyrazolylpyrazine moiety, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

N-(3,3-difluorocyclobutyl)-6-pyrazol-1-ylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N5/c12-11(13)4-8(5-11)16-9-6-14-7-10(17-9)18-3-1-2-15-18/h1-3,6-8H,4-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSUJYLPGIWNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)NC2=CN=CC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-difluorocyclobutyl)-6-pyrazol-1-ylpyrazin-2-amine typically involves multiple steps, starting with the preparation of the difluorocyclobutyl intermediate. One common method involves the reaction of dichloroketene with tert-butyl or benzyl vinyl ether to form the difluorocyclobutyl ring . This intermediate is then subjected to further reactions to introduce the pyrazolyl and pyrazine groups.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-difluorocyclobutyl)-6-pyrazol-1-ylpyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the difluorocyclobutyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutanone derivatives, while reduction may produce difluorocyclobutyl alcohols.

Scientific Research Applications

N-(3,3-difluorocyclobutyl)-6-pyrazol-1-ylpyrazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-difluorocyclobutyl)-6-pyrazol-1-ylpyrazin-2-amine involves its interaction with specific molecular targets. The difluorocyclobutyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pyrazolylpyrazine moiety may interact with nucleic acids or proteins, affecting their function and leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,3-difluorocyclobutyl)-6-pyrazol-1-ylpyrazin-2-amine stands out due to its combination of the difluorocyclobutyl group and the pyrazolylpyrazine moiety. This unique structure imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various applications in research and industry.

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